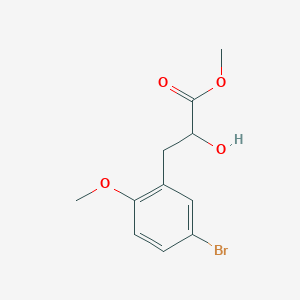

Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate

Description

Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate is a brominated aromatic ester characterized by a 5-bromo-2-methoxyphenyl substituent attached to the 3-position of a 2-hydroxypropanoate methyl ester backbone. Commercial availability of this compound is currently discontinued, as noted by supplier listings .

Properties

Molecular Formula |

C11H13BrO4 |

|---|---|

Molecular Weight |

289.12 g/mol |

IUPAC Name |

methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C11H13BrO4/c1-15-10-4-3-8(12)5-7(10)6-9(13)11(14)16-2/h3-5,9,13H,6H2,1-2H3 |

InChI Key |

QFSOHYXCNIUCCK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CC(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis generally involves three key steps:

- Bromination of 2-methoxyphenyl precursor to introduce the bromine substituent at the 5-position.

- Side chain introduction via hydroxypropanoate formation , often through nucleophilic substitution or addition reactions.

- Esterification of the hydroxypropanoic acid intermediate to the methyl ester.

Bromination of 2-Methoxyphenyl Derivative

The selective bromination of 2-methoxyphenyl compounds is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to favor substitution at the 5-position (para to the methoxy group). For example:

- Reagents: Bromine (Br2) or NBS

- Solvent: Acetic acid or dichloromethane

- Temperature: 0°C to room temperature

- Time: 1–4 hours

- Yield: Typically 70-85%

This step requires careful monitoring to avoid polybromination or substitution at undesired positions.

Formation of 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoic Acid

The hydroxypropanoic acid side chain can be introduced by several methods:

- Nucleophilic addition of glycidic acid derivatives to the brominated aromatic ring.

- Aldol-type condensation between the brominated aromatic aldehyde and methyl glycolate, followed by reduction.

- Halohydrin ring opening with nucleophiles under basic conditions.

A documented approach involves the reaction of the brominated aromatic aldehyde with methyl 2-hydroxypropanoate or its equivalents under acidic or basic catalysis, yielding the hydroxypropanoic acid intermediate.

Esterification to Methyl Ester

The final methyl esterification step typically involves:

- Reagents: Methanol with acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

- Conditions: Reflux at 60–70°C for 12–24 hours

- Workup: Removal of excess methanol by rotary evaporation, followed by extraction and purification

- Yield: 65–87% depending on conditions

Detailed Experimental Data and Reaction Conditions

The following table summarizes typical reaction parameters and yields from related compounds and analogous synthetic steps, adapted to the target compound where applicable.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Br2 or NBS in AcOH or CH2Cl2, 0°C to RT, 1–4 h | 70–85 | Selective for 5-position bromination; temperature control critical |

| Hydroxypropanoic acid formation | Aldehyde + methyl glycolate, acid/base catalysis, reflux, 12–24 h | 60–75 | Purification by extraction and recrystallization |

| Esterification | Methanol + acid catalyst (H2SO4 or p-TsOH), reflux 65°C, 12–24 h | 65–87 | Removal of excess methanol by rotary evaporation; purification by silica gel chromatography |

Purification and Characterization

- Purification: Silica gel column chromatography using dichloromethane/ethyl ether mixtures (e.g., 90:10) is effective for isolating the pure methyl ester.

- Characterization: ^1H NMR, ^13C NMR, and mass spectrometry confirm structure and purity.

- Typical ^1H NMR signals include aromatic protons, methoxy singlet (~3.8 ppm), hydroxypropanoate methine and methylene protons (3.5–4.5 ppm), and methyl ester singlet (~3.7 ppm).

- ^13C NMR shows signals for aromatic carbons, methoxy carbon (~55 ppm), ester carbonyl (~170 ppm), and aliphatic carbons.

- Yield and purity are verified by HPLC and elemental analysis.

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Key Differences | Preparation Notes |

|---|---|---|---|

| Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate | C11H13BrO4 | Bromine at 3-position vs. 5-position | Similar esterification; regioselective bromination differs |

| Methyl 2-bromo-3-hydroxypropanoate | C4H7BrO4 | No aromatic ring | Prepared by bromination of 3-hydroxypropionic acid and esterification |

Summary of Research Findings and Recommendations

- The preparation of Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate is best achieved by selective bromination of the 2-methoxyphenyl precursor followed by hydroxypropanoate side chain introduction and final methyl esterification.

- Reaction conditions must be optimized to prevent side reactions such as overbromination or ester hydrolysis.

- Purification by silica gel chromatography ensures high purity suitable for further synthetic or biological studies.

- Analytical techniques including NMR and HPLC are indispensable for confirming the structure and purity.

- Yields vary between 65% and 87% depending on the step and conditions, consistent with similar compounds reported in the literature.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Methyl 3-(5-bromo-2-methoxyphenyl)-2-oxopropanoate.

Reduction: Methyl 3-(2-methoxyphenyl)-2-hydroxypropanoate.

Substitution: Methyl 3-(5-methoxy-2-methoxyphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous derivatives, focusing on halogen substitution, ester/acid variants, hydroxy group positioning, and additional functional groups. Key differences in properties, synthesis, and applications are summarized below.

Table 1: Structural and Functional Comparison

*Note: Molecular formula inferred from analogs in .

Halogen Substitution

- Bromine vs. For example, methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate (Cl variant) may exhibit reduced steric hindrance in binding interactions compared to the brominated counterpart .

Ester vs. Acid Derivatives

- The carboxylic acid variant (3-(5-bromo-2-methoxyphenyl)propanoic acid) lacks the ester and hydroxy groups, increasing acidity (pKa ~4-5) and altering solubility. This makes it more suitable for salt formation or coordination chemistry compared to esters .

Hydroxy Group Positioning

- 2-OH vs. This positional difference may influence metabolic stability and crystallization behavior .

Additional Functional Groups

- Dimethoxy Substitution: Methyl 3-(5-bromo-2,4-dimethoxyphenyl)-3-oxopropanoate introduces a 4-methoxy group and a ketone (3-oxo), enhancing electron-withdrawing effects and reactivity toward nucleophilic attacks. This compound is utilized in synthesizing heterocyclic scaffolds .

Biological Activity

Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : CHBrO

Molecular Weight : Approximately 289.12 g/mol

IUPAC Name : this compound

The compound features a bromine atom and a methoxy group on a phenyl ring, along with hydroxy and ester functional groups. These structural components contribute to its chemical reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential use as an anti-inflammatory agent. Studies indicate that it may modulate the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. It has been observed to affect various cancer cell lines, although the precise mechanisms remain to be fully elucidated. The presence of the bromine atom is believed to enhance its binding affinity to certain cellular targets, potentially influencing cell proliferation and apoptosis.

In Vitro Studies

- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages. The IC value for cytokine inhibition was found to be in the low micromolar range, indicating potent anti-inflammatory effects.

- Anticancer Activity : In another study assessing its effects on human cancer cell lines, the compound showed promising results against breast cancer cells, with an IC value of approximately 15 µM. Further analysis revealed that it induced apoptosis through a mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate | Chlorine instead of Bromine | Anti-inflammatory, anticancer |

| Methyl 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoate | Fluorine substituent | Enhanced stability, anticancer |

| Methyl 3-(5-methyl-2-methoxyphenyl)-2-hydroxypropanoate | Methyl substituent | Moderate anti-inflammatory effects |

The presence of different halogens (bromine, chlorine, fluorine) significantly influences the biological activity and reactivity of these compounds.

Q & A

Q. What are the common synthetic routes for Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate, and how can intermediates be characterized?

The synthesis typically involves bromination of 2-methoxyphenol derivatives followed by esterification or hydroxylation steps. For example, bromine substitution at the 5-position of the aromatic ring is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. Esterification with methyl groups can be performed via acid-catalyzed reactions. Key intermediates (e.g., brominated precursors) are characterized using NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm regioselectivity and purity .

Q. How do the electronic effects of bromine and methoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The bromine atom acts as a strong electron-withdrawing group, activating the aromatic ring for electrophilic attacks, while the methoxy group (electron-donating) directs substitution to specific positions. This interplay affects reaction pathways in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) or Hammett plots can quantify these effects .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy singlet at ~3.8 ppm, hydroxy proton at ~5.2 ppm) and carbon backbone.

- IR Spectroscopy : Identifies ester carbonyl (~1700 cm⁻¹) and hydroxyl (~3400 cm⁻¹) stretches.

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (C₁₁H₁₁BrO₄) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

Optimization involves:

- Temperature control : Lower temperatures (0–5°C) during bromination to prevent di-substitution.

- Catalyst screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for selective coupling.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates. Reaction progress is monitored via HPLC or TLC .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. no activity) across studies?

Discrepancies may arise from:

- Assay variability : Standardize cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and control for metabolite stability.

- Structural analogs : Compare positional isomers (e.g., 5-bromo vs. 4-bromo derivatives) to isolate substituent effects. Meta-analyses of IC₅₀ values and dose-response curves clarify structure-activity relationships (SAR) .

Q. How does the compound interact with biological targets at the molecular level?

Mechanistic studies include:

- Molecular docking : Predict binding to cyclooxygenase-2 (COX-2) or kinases.

- Enzyme inhibition assays : Measure Ki values using purified proteins.

- Metabolite profiling : Identify hydrolysis products (e.g., free hydroxy acid) via LC-MS to distinguish prodrug effects .

Q. What are the limitations of using this compound in high-throughput screening (HTS)?

Challenges include:

- Solubility : Poor aqueous solubility may require DMSO co-solvents, risking assay interference.

- Stability : Ester hydrolysis in biological media alters pharmacokinetics. Pre-screen stability under physiological pH (7.4) and temperature (37°C) .

Methodological Guidance

Q. How to design a SAR study for analogs of this compound?

- Core modifications : Synthesize analogs with halogen replacements (Cl, F) or methoxy deletion.

- Bioisosteres : Replace the ester group with amides or carbamates.

- Data analysis : Use multivariate regression to correlate logP, steric parameters (Taft), and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.